![molecular formula C7H3ClN2O3 B2355589 3-Chloro-5-nitrobenzo[d]isoxazole CAS No. 16302-63-9](/img/structure/B2355589.png)
3-Chloro-5-nitrobenzo[d]isoxazole
概要
説明
3-Chloro-5-nitrobenzo[d]isoxazole is a heterocyclic compound with the molecular formula C7H3ClN2O3 and a molecular weight of 198.56 g/mol . It is part of the isoxazole family, which is known for its wide range of biological activities and therapeutic potential . This compound is characterized by a benzene ring fused to an isoxazole ring, with chlorine and nitro substituents at the 3 and 5 positions, respectively .
準備方法
The synthesis of 3-Chloro-5-nitrobenzo[d]isoxazole typically involves the reaction of primary nitro compounds with aldehydes or activated ketones . One common method includes the condensation of an aromatic aldehyde with a primary nitro compound in a 1:2 molar ratio, leading to the formation of isoxazole derivatives . Industrial production methods often employ metal-free synthetic routes to minimize costs and environmental impact . For example, the reaction of 3-oxetanone with primary nitro compounds can yield isoxazole-4-carbaldehydes .
化学反応の分析
3-Chloro-5-nitrobenzo[d]isoxazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols . Major products formed from these reactions include amino derivatives and substituted isoxazoles .
科学的研究の応用
3-Chloro-5-nitrobenzo[d]isoxazole has several applications in scientific research:
作用機序
The mechanism of action of 3-Chloro-5-nitrobenzo[d]isoxazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The isoxazole ring can also participate in hydrogen bonding and other interactions with biological targets, enhancing its activity .
類似化合物との比較
3-Chloro-5-nitrobenzo[d]isoxazole can be compared with other isoxazole derivatives, such as:
3-Chloro-5-nitro-1,2-benzoxazole: Similar structure but different substitution pattern.
5-Nitroisoxazole: Lacks the chlorine substituent, leading to different reactivity and biological activity.
3-Amino-5-methylisoxazole: Contains an amino group instead of a nitro group, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity .
特性
IUPAC Name |
3-chloro-5-nitro-1,2-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O3/c8-7-5-3-4(10(11)12)1-2-6(5)13-9-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCYFQHELALNNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=NO2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]-1-methylhydrazine](/img/structure/B2355506.png)
![Racemic-(3S,3aS,6aS)-3-methylhexahydro-2H-furo[2,3-c]pyrrole hydrochloride](/img/structure/B2355509.png)
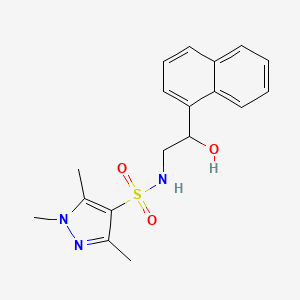
![1-cyclopropanecarbonyl-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2355513.png)

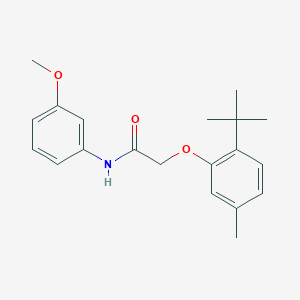

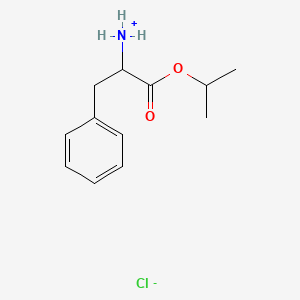
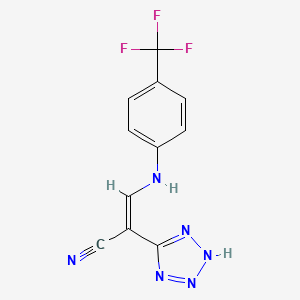
![methyl 5-[({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]furan-2-carboxylate](/img/structure/B2355522.png)

![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2355525.png)
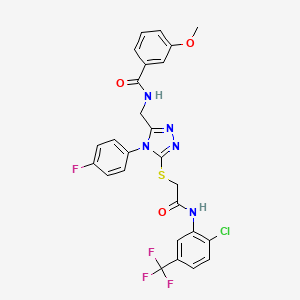
![1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)piperidine-3-carboxamide](/img/structure/B2355528.png)
